molecular formula C3H5N3O2 B155556 Methyl 2-azidoacetate CAS No. 1816-92-8

Methyl 2-azidoacetate

Cat. No.: B155556
CAS No.: 1816-92-8
M. Wt: 115.09 g/mol
InChI Key: RXYCUKSOYJWGPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-azidoacetate is an organic compound with the molecular formula C3H5N3O2. It is widely used as a precursor in the synthesis of triazole derivatives via alkyne-azide click chemistry. This compound is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Scientific Research Applications

Methyl 2-azidoacetate is extensively used in scientific research due to its reactivity and versatility:

Safety and Hazards

Methyl 2-azidoacetate is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to keep away from heat, sparks, open flames, and hot surfaces. It should be handled with care and all reactions should be carried out behind a blast shield .

Mechanism of Action

Target of Action

Methyl 2-azidoacetate is a versatile compound that is primarily used as a precursor in the synthesis of various chemical derivatives. Its primary targets are the molecules or structures it reacts with during these synthesis processes .

Mode of Action

This compound interacts with its targets through a process known as alkyne-azide click chemistry . This is a type of chemical reaction that allows for the efficient and selective synthesis of new compounds. The azide group in this compound reacts with an alkyne group in another molecule to form a triazole derivative .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of the various derivatives it helps to create. For example, it has been used in the synthesis of coumarin-triazole derivatives, which have potential as antiplasmodial agents . It has also been used in the synthesis of macrocyclic triazole containing largazole analogs, which act as histone deacetylases-1 (HDAC1) inhibitors .

Result of Action

The result of this compound’s action is the creation of new chemical compounds with potential therapeutic applications. For instance, the coumarin-triazole derivatives it helps to synthesize have shown potential as antiplasmodial agents . Similarly, the macrocyclic triazole containing largazole analogs it helps to create act as inhibitors of HDAC1, an enzyme involved in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-azidoacetate can be synthesized through the reaction of methyl bromoacetate with sodium azide. The reaction is typically carried out in methanol, with the sodium azide being added as a slurry in water. The mixture is then heated to reflux for about two hours. After cooling, the product is extracted using diethyl ether and purified .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials like methyl bromoacetate and sodium azide make it feasible for industrial production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-azidoacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Ethyl 2-azidoacetate
  • Benzyl azide
  • 3-Azido-1-propanol

Comparison: Methyl 2-azidoacetate is unique due to its specific reactivity in click chemistry and its versatility in synthesizing various heterocyclic compounds. Compared to similar compounds like ethyl 2-azidoacetate and benzyl azide, this compound offers distinct advantages in terms of reaction conditions and product specificity .

Properties

IUPAC Name

methyl 2-azidoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2/c1-8-3(7)2-5-6-4/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYCUKSOYJWGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398587
Record name Methyl 2-azidoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1816-92-8
Record name Methyl 2-azidoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1816-92-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-azidoacetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-azidoacetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-azidoacetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-azidoacetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-azidoacetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-azidoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.